Momilactone A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Momilactones are lactones derived from rice husk . They are naturally found in rice and moss . Momilactone A (MA) is a diterpenoid secondary metabolite involved in the defense mechanism of the plant . It has beneficial properties including allelopathy, antimicrobials, antioxidants, anti-chronic diseases, anti-inflammation, and anticancer .

Synthesis Analysis

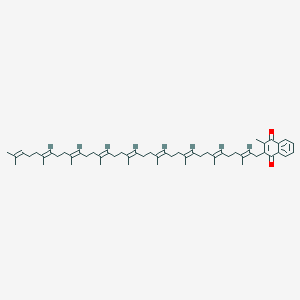

Momilactones are synthesized from geranylgeranyl diphosphate through cyclization steps . The biosynthetic gene cluster is located on chromosome 4 of the rice genome . The His-CpMAS protein expressed in E. coli has been shown to synthesize momilactone A in an in vitro reaction using pimaradienolide as a substrate .Molecular Structure Analysis

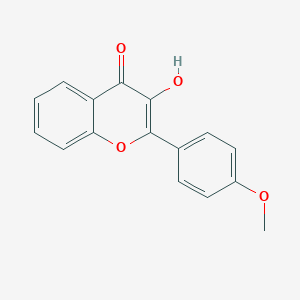

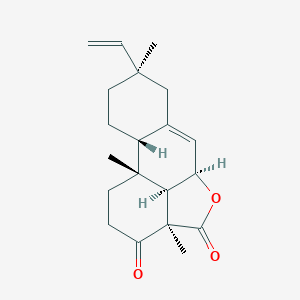

Momilactones have a basic structure that refers to the (9β-H)-pimarane skeleton bearing a γ-butyrolactone . The molecular formula of Momilactone A is C20H26O3 .Chemical Reactions Analysis

Momilactone A is produced in response to pathogen attacks, biotic elicitors such as chitosan and cantharidin, and abiotic elicitors such as UV irradiation and CuCl2 . These factors elevate momilactone production through jasmonic acid-dependent and independent signaling pathways .Physical And Chemical Properties Analysis

Momilactone A has an average mass of 314.419 Da and a monoisotopic mass of 314.188202 Da .Aplicaciones Científicas De Investigación

Plant Defense and Agricultural Chemicals :

- Momilactones, including Momilactone A, are allelochemicals found in rice and moss, playing a significant role in plant defense. They have been identified as potential lead compounds for developing crop-friendly herbicides and agents with antifungal and antibacterial properties. Moreover, some of these compounds show cytotoxicity against cancer cell lines, highlighting their potential in medical applications (Zhao et al., 2018).

Stress Tolerance in Plants :

- Studies on rice cultivars have shown that Momilactone A and B play a role in drought and salinity tolerance in rice, with a higher correlation with drought tolerance than weed resistance. This suggests that these compounds could be used to develop bioactive reagents aimed at reducing salinity and drought stresses in rice (Xuan et al., 2016).

Anticorrosion Properties :

- Momilactone A, isolated from rice hulls, has been investigated for its green inhibitor properties. It exhibits highly efficient inhibition and represents the first compound isolated from rice hulls for green inhibition properties, specifically for the corrosion inhibition of mild steel in acidic solutions (Prabakaran et al., 2017).

Anticancer Activity :

- Research has demonstrated that Momilactone B, closely related to Momilactone A, has antitumor efficacy by inducing apoptosis in blood cancer cells, suggesting potential for therapeutic applications in cancer treatment (Lee et al., 2008).

Comparative Efficacy of Momilactones :

- In a comparative study, Momilactones A and B showed varying degrees of antibacterial, fungicidal, antioxidant, and herbicidal activities. This study provides insights into the differential applications of these two compounds in various fields, including agriculture and medicine (Fukuta et al., 2007).

Chemical Defence in Moss :

- The gene HpDTC1 in the moss Hypnum plumaeforme, responsible for momilactone biosynthesis, was found to be up-regulated in response to stress, indicating a role in chemical defense against abiotic and biotic stress. This suggests the evolutionary conservation of momilactone-based defense mechanisms across different plant species (Okada et al., 2016).

Direcciones Futuras

Promising strategies for future research include improving the efficiency of momilactone extraction and isolation from plant sources, increasing momilactone production using synthetic models, generating crops that accumulate greater momilactone contents through genetic engineering approaches, discovering new applications that combine momilactones with other prospective substances for enhancing targeted biological properties and preventing undesirable impacts, and employing smart farming for optimizing the application of momilactones, monitoring their levels, and promoting sustainable agriculture .

Propiedades

Número CAS |

51415-07-7 |

|---|---|

Nombre del producto |

Momilactone A |

Fórmula molecular |

C20H26O3 |

Peso molecular |

314.4 g/mol |

Nombre IUPAC |

(1R,2R,5R,9R,12R,16R)-5-ethenyl-1,5,12-trimethyl-10-oxatetracyclo[7.6.1.02,7.012,16]hexadec-7-ene-11,13-dione |

InChI |

InChI=1S/C20H26O3/c1-5-18(2)8-6-13-12(11-18)10-14-16-19(13,3)9-7-15(21)20(16,4)17(22)23-14/h5,10,13-14,16H,1,6-9,11H2,2-4H3/t13-,14-,16-,18-,19-,20+/m1/s1 |

Clave InChI |

MPHXYQVSOFGNEN-JGHPTVLTSA-N |

SMILES isomérico |

C[C@]1(CC[C@@H]2C(=C[C@@H]3[C@@H]4[C@@]2(CCC(=O)[C@@]4(C(=O)O3)C)C)C1)C=C |

SMILES |

CC1(CCC2C(=CC3C4C2(CCC(=O)C4(C(=O)O3)C)C)C1)C=C |

SMILES canónico |

CC1(CCC2C(=CC3C4C2(CCC(=O)C4(C(=O)O3)C)C)C1)C=C |

melting_point |

235-236°C |

Descripción física |

Solid |

Sinónimos |

momilactone A |

Origen del producto |

United States |

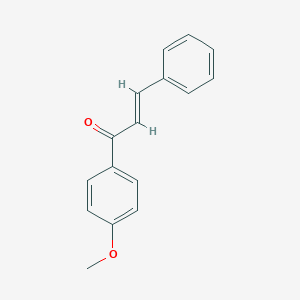

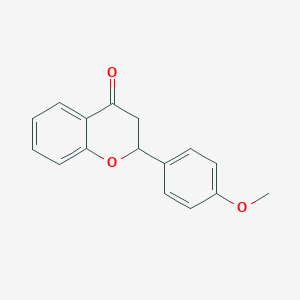

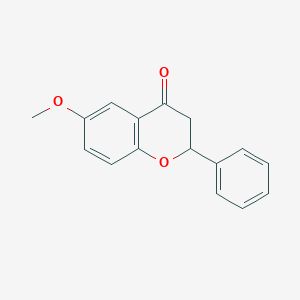

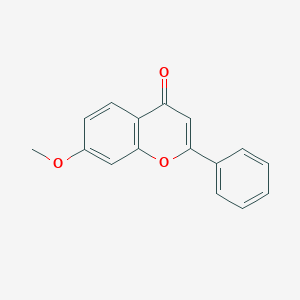

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.